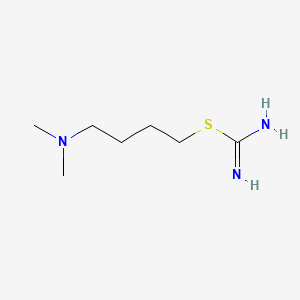

4-(Dimethylamino)butyl carbamimidothioate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dimethylamino)butyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3S/c1-10(2)5-3-4-6-11-7(8)9/h3-6H2,1-2H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYJLJINUGVUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988329 | |

| Record name | 4-(Dimethylamino)butyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68643-23-2 | |

| Record name | 4-(Dimethylamino)butyl carbamimidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68643-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SK&F 91488 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068643232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKF-91488 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Dimethylamino)butyl carbamimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-91488 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I4LVX494H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Carbamimidothioate Chemistry and Its Relevance in Organic Synthesis

Carbamimidothioates, more commonly known as isothioureas, are a class of organosulfur compounds that serve as versatile intermediates in organic synthesis. sciencemadness.org The isothiourea functional group is structurally analogous to urea (B33335), but with the carbonyl oxygen atom replaced by a sulfur atom. sciencemadness.org This substitution significantly alters the chemical properties of the molecule.

In synthetic chemistry, isothioureas are valuable building blocks. One of their primary applications is in the synthesis of thiols from alkyl halides. wikipedia.org This reaction proceeds through the formation of an S-alkylisothiouronium salt, which can then be hydrolyzed to yield the corresponding thiol. wikipedia.org This method provides a reliable route to thiols, which are important in various chemical and pharmaceutical applications.

Furthermore, isothioureas are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.org For instance, they can be condensed with β-dicarbonyl compounds to produce pyrimidine (B1678525) derivatives. wikipedia.orgpharmaffiliates.com Aminothiazoles can also be synthesized through the reaction of isothioureas with α-haloketones. wikipedia.org The ability to serve as a scaffold for such diverse molecular architectures underscores the relevance of carbamimidothioate chemistry in the development of new chemical entities. The synthesis of various carbamimidothioates, such as those with herbicidal properties, often involves the straightforward alkylation of a substituted thiourea (B124793) or a carbamimidothioic acid salt. nih.govgoogle.com

Historical Perspectives on Guanidine and Thiourea Analogues in Chemical Science

The scientific interest in 4-(Dimethylamino)butyl carbamimidothioate is best understood by examining the history of its parent analogues: guanidine (B92328) and thiourea (B124793). These compounds are foundational in organic and biological chemistry.

Guanidine, a nitrogen-rich compound with the formula HN=C(NH₂)₂, was first isolated in 1861 by Adolph Strecker from the degradation of guanine (B1146940), a substance obtained from guano. britannica.comwikipedia.org It was also identified in various natural sources, including plants and animals. acs.org A key moment in its history was the development of a synthetic route from dicyandiamide, patented in 1907. britannica.comacs.org Guanidine is a very strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. britannica.com Derivatives of guanidine are of immense biological importance; for example, the amino acid arginine contains a guanidinium group and is crucial for muscle function and nitrogen excretion processes. britannica.comnih.gov

Thiourea, CS(NH₂)₂, is the sulfur analogue of urea (B33335). britannica.com While urea's discovery dates back to 1727 and its landmark artificial synthesis by Friedrich Wöhler in 1828 disproved vitalism, thiourea's own history is also significant. wikipedia.org It was first synthesized by heating ammonium (B1175870) thiocyanate, causing a molecular rearrangement similar to Wöhler's synthesis of urea. britannica.comacs.org Thiourea and its derivatives are used as reagents in organic synthesis, particularly for creating heterocyclic compounds like pyrimidines and thiazoles, and have been investigated for a range of pharmacological properties. wikipedia.orgnih.gov

The rich history and diverse applications of both guanidine and thiourea provide a strong foundation for the exploration of hybrid structures like carbamimidothioates, which incorporate key features of both parent molecules. nih.govchemrxiv.org

Historical Milestones of Related Compounds

| Compound | Key Historical Event | Year | Significance |

|---|---|---|---|

| Urea | First discovered in urine by Herman Boerhaave. | 1727 | Initial isolation of a key biological organic compound. wikipedia.org |

| Urea | First artificial synthesis by Friedrich Wöhler. | 1828 | Discredited vitalism and is considered a starting point for modern organic chemistry. wikipedia.org |

| Guanidine | First prepared from guanine by Adolph Strecker. | 1861 | Isolation and characterization of a fundamental nitrogenous base. britannica.comwikipedia.org |

| Thiourea | First synthesized from ammonium thiocyanate. | - | Provided a key sulfur analogue to urea for chemical study. acs.org |

| Guanidine | Patent awarded for synthesis from dicyanamide. | 1907 | Established a viable industrial production method. acs.org |

Rationale for Investigating the Specific Structural Features of 4 Dimethylamino Butyl Carbamimidothioate

The scientific rationale for investigating 4-(Dimethylamino)butyl carbamimidothioate stems from the distinct properties of its constituent parts: the carbamimidothioate core and the 4-(dimethylamino)butyl side chain.

The carbamimidothioate (isothiourea) group is a well-established pharmacophore. Isothiourea and its close relatives, guanidine (B92328) and thiourea (B124793), are substructures found in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties. nih.govchemrxiv.orgnih.govkent.ac.uk This makes the carbamimidothioate moiety an attractive starting point for the design of new therapeutic agents.

The 4-(dimethylamino)butyl side chain is also a significant structural feature. The dimethylamino group is a strong electron-donating group, which can substantially influence the electronic properties, stability, and biological activity of the entire molecule. nih.gov For example, studies on other chemical scaffolds have shown that the presence of a dimethylamino group can significantly modulate biological effects. nih.gov Furthermore, the 4-(dimethylamino)butyl moiety itself is a recognized structural element in pharmacologically active compounds. For instance, 4-(N,N-dimethylamino)butyraldehyde is a crucial intermediate in the synthesis of several commercial antimigraine drugs. asianpubs.orggoogle.com

Therefore, the investigation of this compound is driven by the hypothesis that combining a known pharmacologically active core (carbamimidothioate) with a side chain known to be part of other bioactive molecules and capable of modulating electronic properties could lead to novel compounds with interesting and potentially useful biological profiles.

Key Structural Features and Rationale for Investigation

| Structural Feature | Description | Rationale for Investigation |

|---|---|---|

| Carbamimidothioate Core | An isothiourea functional group, an analogue of guanidine and thiourea. | This core is a known pharmacophore present in compounds with diverse biological activities (e.g., anticancer, antimicrobial). nih.govchemrxiv.orgnih.gov |

| Butyl Chain | A four-carbon aliphatic linker. | Provides specific spacing and flexibility between the two terminal functional groups, influencing how the molecule interacts with biological targets. |

Overview of Major Research Themes and Methodologies Applicable to the Compound

Elucidation of Diverse Synthetic Routes and Reaction Pathways for the Compound

Convergent and Divergent Synthetic Approaches to Functionalized Derivatives

The synthesis of functionalized derivatives of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of the functionalized 4-(dimethylamino)butyl chain and the carbamimidothioate precursor, which are then coupled in a final step. For example, various substituted 4-(dimethylamino)butyl halides could be prepared and then reacted with thiourea (B124793) to generate a library of derivatives. This approach is efficient as it allows for late-stage diversification.

A divergent synthesis , on the other hand, would start from a common intermediate, such as the this compound itself, which is then subjected to various chemical transformations to introduce new functional groups. The isothiouronium salt can be modified at the nitrogen atoms of the isothiourea moiety. For example, N-acylation could introduce a variety of substituents. Research on the synthesis of N-acyl thiourea derivatives shows that an isothiocyanate intermediate can be reacted with various heterocyclic amines to produce a range of products. libretexts.org This highlights the potential for divergent synthesis from an isothiocyanate precursor, which can be generated from the corresponding isothiouronium salt.

Furthermore, the synthesis of 2,N3-disubstituted 4-quinazolinones has been achieved using a modular and divergent approach, which could be conceptually applied to isothiourea derivatives. researchgate.net This strategy involves the initial N-alkylation of a core structure, followed by amination at another position, allowing for the introduction of molecular diversity from a common scaffold.

Application of Catalytic Systems and Reagents in Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its derivatives. Both transition metal catalysis and organocatalysis offer valuable tools for key bond-forming reactions.

Transition Metal-Catalyzed Coupling Reactions in Compound Formation

While the direct S-alkylation of thiourea with alkyl halides is a classic method, transition metal catalysis can be employed for more challenging coupling reactions, particularly for the synthesis of aryl-isothioureas or for reactions involving less reactive halides. Copper-catalyzed S-arylation of arylthioureas provides an efficient route to aryl-isothioureas, often with the advantage of being ligand-free and having a broad substrate scope. nih.gov Although the target compound is an S-alkylisothiourea, these copper-catalyzed methods could be adapted for specific synthetic challenges in creating more complex derivatives.

Organocatalytic Methods for Stereoselective Synthesis (if applicable)

Organocatalysis offers a metal-free alternative for various transformations. While much of the research on isothioureas in organocatalysis focuses on their use as catalysts, there are examples of organocatalytic methods for their synthesis. Thiourea derivatives themselves can act as organocatalysts in reactions such as Friedel-Crafts alkylations. thieme-connect.com

For the synthesis of isothioureas, organocatalytic approaches are emerging. A photochemical organocatalytic method for the synthesis of thioethers from aryl chlorides and alcohols has been developed where tetramethylthiourea (B1220291) serves as a sulfur source. nih.gov While not a direct synthesis of the target compound, this demonstrates the potential of organocatalysis in forming C-S bonds under mild conditions.

In the context of stereoselective synthesis, if a chiral center were to be introduced into the butyl chain of the target molecule, organocatalytic methods could be highly valuable. For instance, bifunctional thiourea catalysts have been successfully used in asymmetric annulation reactions to construct spirobarbiturates with high yields and excellent stereoselectivities. beilstein-journals.org This highlights the potential for developing stereoselective organocatalytic routes to chiral derivatives of this compound.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the practical application of this compound, the development of a scalable and efficient synthesis is crucial. This involves the optimization of reaction parameters to maximize yield, minimize waste, and ensure cost-effectiveness.

The S-alkylation of thiourea is a key step where optimization can have a significant impact. Studies on the synthesis of disulfides from alkyl halides using thiourea have systematically optimized reaction conditions. researchgate.net

Table 2: Optimization of Reaction Conditions for a Related S-Alkylation Reaction

| Entry | Alkyl Halide | Thiourea (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | n-Butyl bromide | 1.25 | Et3N (1.75) | Wet glycerol | 50 | 12 | 90 |

| 2 | n-Butyl iodide | 1.25 | Et3N (1.75) | Wet glycerol | 50 | 12 | 88 |

| 3 | Benzyl bromide | 1.25 | Et3N (1.75) | Wet glycerol | 50 | 12 | 94 |

| 4 | Allyl bromide | 1.25 | Et3N (1.75) | Wet glycerol | 50 | 12 | 91 |

Data adapted from a study on the synthesis of disulfides, where the initial step is the formation of an S-alkylisothiouronium salt. researchgate.net

The choice of solvent, base, temperature, and reaction time are critical parameters. The use of microwave irradiation has been shown to significantly reduce reaction times for the S-alkylation of thiourea, with reactions often completing in minutes with high yields. rsc.org For large-scale synthesis, considerations such as the cost and toxicity of reagents and solvents, as well as the ease of product isolation and purification, are paramount. The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) is advantageous. rsc.orgbeilstein-journals.org

Furthermore, the development of continuous flow processes for the synthesis of thiourea derivatives has been explored, offering advantages in terms of safety, efficiency, and scalability. acs.org Such technologies could be applied to the synthesis of this compound to enable large-scale production.

Green Chemistry Principles and Sustainable Synthetic ApproachesNo publications were identified that apply green chemistry metrics or describe sustainable synthetic methods specifically for this compound.

Development of Environmentally Benign Reagents and ProcessesThe development of environmentally friendly reagents or processes for the synthesis of this compound is not described in the available scientific literature.

Due to the exhaustive but unsuccessful search for information on "this compound," no data tables or a list of compound names can be generated as the core information is absent.

Detailed Conformational Analysis Using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a suite of NMR experiments would be required to fully assign its proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

To unambiguously assign the NMR signals of this compound, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, providing a clear map of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity across the entire molecule, including the dimethylamino and carbamimidothioate groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the preferred conformation of the molecule in solution.

Without experimental data, a hypothetical data table for the expected NMR assignments cannot be accurately constructed.

Dynamic NMR Studies of Molecular Flexibility and Conformational Equilibria

The butyl chain of this compound is flexible, and the carbamimidothioate group can exhibit restricted rotation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, would be necessary to investigate these dynamic processes. By analyzing changes in the line shapes of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotations and to quantify the populations of different conformers at equilibrium. Such studies are critical for understanding how the molecule might adapt its shape to interact with its biological target.

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of this compound or one of its salts would be a prerequisite for this analysis.

Analysis of Crystal Packing, Unit Cell Parameters, and Intermolecular Interactions

A successful X-ray diffraction experiment would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. Furthermore, it would reveal how the molecules are arranged in the crystal lattice (crystal packing), the dimensions of the unit cell, and the nature of intermolecular interactions such as hydrogen bonds and van der Waals forces. These interactions are fundamental to the physical properties of the solid material.

Polymorphism and Co-crystallization Studies of the Compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, can have significant implications for its physical and biological properties. A systematic study to screen for different polymorphs of this compound would involve crystallization from various solvents and under different conditions. Each polymorph would be characterized by its unique X-ray diffraction pattern and physical properties. Co-crystallization with other molecules could also be explored to modify its properties. No published studies on the polymorphism or co-crystallization of this specific compound were found.

Vibrational Spectroscopy for Comprehensive Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These are sensitive to the types of chemical bonds and functional groups present. For this compound, characteristic vibrational frequencies would be expected for the N-H, C-H, C-N, and C=S bonds. A detailed analysis of the vibrational spectra, often aided by computational modeling, could provide insights into the bonding, hybridization, and intermolecular interactions of the compound. While general vibrational data for related functional groups exist, specific experimental spectra for this compound are not available in the reviewed literature.

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

High-resolution mass spectrometry is essential for the unambiguous confirmation of a compound's elemental composition. For this compound, the molecular formula is C₇H₁₇N₃S. chemspider.comepa.gov HRMS can measure the mass of the molecular ion with very high precision, allowing for the calculation of its exact mass.

The theoretically calculated monoisotopic mass of the neutral molecule [M] is 175.114319 Da. chemspider.comepa.gov In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₇H₁₇N₃S | 175.114319 |

| Protonated Molecule [M+H]⁺ | C₇H₁₈N₃S⁺ | 176.122144 |

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (typically the protonated molecule, m/z 176.1) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions reveal the connectivity of the molecule. While specific experimental data for this compound is not published, a plausible fragmentation pathway can be proposed based on established chemical principles.

A primary fragmentation event would be the cleavage of the C-N bond adjacent to the dimethylamino group via alpha-cleavage. This is a common pathway for N-alkylamines and would result in the formation of a highly stable N,N-dimethylmethaniminium ion. researchgate.net Other likely fragmentations include cleavage along the butyl chain and scission of bonds within the carbamimidothioate group.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Name |

| 176.1 | 117.1 | C₃H₇N (57.1) | [H₂N-C(=NH)-S-(CH₂)₄]⁺ |

| 176.1 | 100.1 | C₂H₅N₂S (75.0) | [(CH₃)₂N-(CH₂)₄]⁺ |

| 176.1 | 58.1 | C₄H₉N₂S (117.0) | [CH₂=N(CH₃)₂]⁺ (N,N-Dimethylmethaniminium) |

| 117.1 | 59.1 | C₄H₈ (56.1) | [H₂N-C(=NH)-S]⁺ |

The observation of the iminium ion at m/z 58.1 would be a strong indicator of the dimethylaminoethyl substructure. Subsequent fragmentation of larger ions would further confirm the sequence of the butyl chain and the composition of the carbamimidothioate headgroup.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, aiding in the assignment of experimental spectra. rsc.org For a molecule like this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be performed on its optimized geometry. rsc.org

The calculations would provide insights into the electronic environment of each nucleus. The protons of the N-methyl groups are expected to appear as a singlet at a characteristic upfield shift. The methylene (B1212753) protons of the butyl chain would exhibit distinct chemical shifts influenced by their proximity to the electron-withdrawing carbamimidothioate group and the electron-donating dimethylamino group. Intramolecular hydrogen bonding can also significantly influence proton assignments. rsc.org Similarly, the chemical shifts of the carbon atoms would be predicted, with the C=N carbon of the carbamimidothioate moiety expected to be the most downfield-shifted carbon signal due to its deshielded nature.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | 2.2 - 2.4 | 44 - 46 |

| N-CH₂- | 2.4 - 2.6 | 57 - 59 |

| -CH₂-CH₂-N | 1.5 - 1.7 | 26 - 28 |

| -CH₂-CH₂-S | 1.7 - 1.9 | 28 - 30 |

| S-CH₂- | 2.9 - 3.1 | 32 - 34 |

| C=N | --- | 165 - 170 |

| NH / NH₂ | 7.0 - 8.5 (broad) | --- |

| Note: These are representative values based on analyses of similar functional groups. Actual values depend on the specific computational model, solvent, and conformation. |

Computational Vibrational Spectroscopy for Mode Assignment

Computational vibrational spectroscopy is an invaluable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. arxiv.org By performing frequency calculations on the optimized molecular structure, a set of vibrational modes and their corresponding frequencies can be predicted. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP). sciensage.infodntb.gov.ua

For this compound, key vibrational modes would include the N-H stretching and bending frequencies, the C=N imine stretch, C-N and C-S stretches, and the various C-H stretching and bending modes of the butyl chain and methyl groups. Comparing the calculated frequencies with experimental spectra allows for a definitive assignment of each absorption band to a specific molecular motion. researchgate.netresearchgate.net Studies on related thiourea derivatives show that coordination or protonation can lead to predictable shifts in these frequencies, such as a decrease in the C-S bond order and an increase in the C-N double bond character. researchgate.netmdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(N-H) | 3200 - 3450 | N-H stretching in amine/imine groups |

| ν(C-H) | 2850 - 3000 | C-H stretching in alkyl groups |

| ν(C=N) | 1600 - 1650 | C=N imine stretching |

| δ(N-H) | 1500 - 1600 | N-H bending (scissoring) |

| ν(C-N) | 1200 - 1350 | C-N stretching |

| ν(C-S) | 700 - 750 | C-S stretching |

| Note: These frequencies are based on typical ranges for the specified functional groups as determined by DFT calculations on analogous molecules. researchgate.netresearchgate.net |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Elucidation

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions, moving beyond static pictures of reactants and products to map the entire energy landscape of a transformation. e3s-conferences.org

Calculation of Activation Energies and Reaction Free Energy Profiles

To understand the kinetics and thermodynamics of a potential reaction involving this compound, such as hydrolysis or reaction with an electrophile, computational methods can be used to construct a reaction free energy profile. This involves identifying the structures of reactants, products, and any intermediates and transition states that connect them. nih.gov

Table 3: Hypothetical Reaction Free Energy Profile Data for a Reaction Step

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State (TS) | Highest energy point on the pathway | +20.5 (Activation Energy) |

| Intermediate | A metastable species along the path | +5.2 |

| Product | Final species of the reaction step | -15.0 |

| Note: This table illustrates the kind of data generated from a reaction pathway calculation, providing key kinetic and thermodynamic parameters. |

Characterization of Transition States in Chemical Transformations

The transition state (TS) is a fleeting, high-energy structure that represents the point of maximum energy along a reaction coordinate—the "point of no return" for a chemical reaction. mit.edu Locating and characterizing the TS is a central goal of mechanistic studies. ims.ac.jp Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. This means it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate.

A key confirmation of a true transition state structure is the presence of a single imaginary vibrational frequency in the calculated frequency spectrum. youtube.com This imaginary frequency corresponds to the atomic motion that transforms the reactants into products. Analysis of the geometry of the calculated transition state reveals which bonds are being formed and which are being broken, providing a precise "snapshot" of the chemical transformation in progress. nih.govmit.edu For instance, in a hypothetical hydrolysis of the carbamimidothioate group, the TS would show a partially formed C-O bond and a partially broken C-S bond.

Reactivity Profiles and Mechanistic Studies of 4 Dimethylamino Butyl Carbamimidothioate

Reactions Involving the Carbamimidothioate Functional Group

The carbamimidothioate group, also known as an isothiourea derivative, is the central functional group for a variety of potential chemical transformations.

Nucleophilic and Electrophilic Reactivity of the Carbamimidothioate Moiety

The reactivity of the carbamimidothioate moiety is characterized by the presence of both nucleophilic and electrophilic centers. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile. acs.orgresearchgate.netwikipedia.org Isothioureas have been shown to react with electrophiles, such as benzhydrylium ions, in studies determining their nucleophilicity. acs.org

Conversely, the carbon atom of the C=N double bond can exhibit electrophilic character, making it susceptible to attack by strong nucleophiles. This dual reactivity is a hallmark of isothiourea derivatives, allowing them to participate in a variety of chemical reactions. nih.govnih.govacs.org

Cyclization Reactions Leading to Heterocyclic Systems

While specific cyclization reactions for 4-(Dimethylamino)butyl carbamimidothioate are not documented, isothiourea derivatives are known precursors in the synthesis of various heterocyclic compounds. For instance, isothioureas can undergo intramolecular cyclization, often promoted by the presence of a suitably positioned functional group within the molecule, to form nitrogen- and sulfur-containing heterocycles. rsc.org The nature of the substituent on the sulfur atom and the nitrogen atoms of the isothiourea core plays a crucial role in directing the outcome of these cyclization reactions.

Chemical Transformations of the Dimethylamino Moiety

The tertiary amine of the dimethylamino group introduces basicity and nucleophilicity to the molecule.

Protonation Equilibria and Basicity Studies

The dimethylamino group is a basic center and will exist in equilibrium between its protonated and unprotonated forms, depending on the pH of the solution. labxchange.orglibretexts.orgyoutube.com The basicity of this group is influenced by the pKa of its conjugate acid. labxchange.orglibretexts.orgyoutube.com For simple alkylamines like dimethylamine, the pKa of the corresponding ammonium (B1175870) ion is typically around 10-11. youtube.com The specific pKa for this compound would need to be determined experimentally.

Table 1: Theoretical Protonation States of this compound

| pH Range | Dominant Species |

|---|---|

| pH < pKa (Amine) | Protonated Dimethylamino Group |

N-Alkylation and Quaternization Reactions of the Tertiary Amine

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophile, capable of reacting with alkylating agents. This can lead to the formation of a quaternary ammonium salt, a reaction known as quaternization. jcu.czgoogle.commdpi.com The rate and extent of this reaction would depend on the nature of the alkylating agent and the reaction conditions. jcu.cz

Table 2: General Quaternization Reaction

| Reactants | Product |

|---|---|

| This compound + R-X | [4-(N,N-Dimethyl-N-alkylammonio)butyl]carbamimidothioate halide |

(R-X represents a generic alkylating agent, e.g., methyl iodide)

Oxidation-Reduction Chemistry of the Compound

The sulfur atom in the carbamimidothioate group is susceptible to oxidation. Oxidation of isothioureas can lead to the formation of various products, including sulfonic acids, depending on the oxidizing agent and reaction conditions. organic-chemistry.org For example, oxidation of thiourea (B124793) with hydrogen peroxide can yield thiourea dioxide, a reducing agent. youtube.com Conversely, the potential for reduction of the carbamimidothioate group is less commonly described.

The dimethylamino group is generally stable to oxidation under mild conditions, but strong oxidizing agents can lead to N-oxidation or dealkylation.

Investigation of Oxidation Pathways and Formation of Metabolites (chemical, not biological)

The oxidation of this compound can be anticipated to target two primary sites: the sulfur atom of the carbamimidothioate group and the nitrogen atom of the dimethylamino group. The specific reaction products would be highly dependent on the nature of the oxidant and the reaction conditions.

Oxidative cleavage of the C-S bond in S-alkyl isothiourea salts is a known transformation. For instance, treatment with strong oxidizing agents in an aqueous chlorine-mediated system can lead to the formation of sulfonyl chlorides. researchgate.net By analogy, the carbamimidothioate group in this compound could be oxidized to yield 4-(dimethylamino)butane-1-sulfonyl chloride. This process likely proceeds through the formation of intermediate sulfenyl and sulfinyl chlorides.

The tertiary amine functionality represents another site susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or peroxy acids, could lead to the formation of the corresponding N-oxide, 4-(dimethylamino-N-oxide)butyl carbamimidothioate. More vigorous oxidation could potentially lead to demethylation or cleavage of the butyl chain, though these are generally less predictable outcomes.

Hypothetical Oxidation Products of this compound

| Oxidizing Agent | Potential Product |

| N-Chlorosuccinimide/H₂O | 4-(dimethylamino)butane-1-sulfonyl chloride |

| Hydrogen Peroxide | 4-(dimethylamino-N-oxide)butyl carbamimidothioate |

Reduction Strategies and Products Derived from the Compound

The reduction of this compound would likely focus on the carbamimidothioate functionality. The C-S bond in related S-alkyl thionocarbonates can be reductively cleaved to the corresponding alkane. nih.gov Applying this to the target molecule, reducing agents could potentially cleave the C-S bond to furnish butane-1,4-diamine and a derivative of thiourea.

Alternatively, reduction could target the imine-like double bond within the carbamimidothioate group, although this is generally a less reactive site for reduction compared to carbonyls or other more polarized double bonds. The use of strong reducing agents, such as lithium aluminum hydride, might be required to effect such a transformation, potentially leading to a saturated derivative.

Hypothetical Reduction Products of this compound

| Reducing Agent System | Potential Product(s) |

| Trialkylborane/Air | Butane-1,4-diamine + Thiourea derivative |

| Lithium Aluminum Hydride | Reduction of the C=N bond |

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of this compound is difficult to predict without experimental data. The molecule does not possess strong chromophores that absorb in the near-UV or visible range, suggesting that direct photolysis would require high-energy UV light. tib.eu

However, the presence of heteroatoms with lone pairs (nitrogen and sulfur) could allow for photo-induced electron transfer (PET) processes if a suitable photosensitizer is present. researchgate.net For instance, in the presence of an excited-state photosensitizer, the dimethylamino group could act as an electron donor, leading to the formation of a radical cation. The subsequent reactivity of this intermediate would depend on the reaction conditions but could involve cyclization or fragmentation pathways.

It is also conceivable that the carbamimidothioate group could undergo photochemical rearrangement or fragmentation upon direct irradiation with high-energy UV light, although there is little precedent for this in the available literature for this specific functional group. The photochemical reactions of N,N-dimethylanilines with maleimides, initiated by benzaldehyde, suggest that the dimethylamino group can participate in photo-initiated radical reactions. researchgate.net

Further research would be necessary to elucidate the specific photochemical pathways and products for this compound.

Biochemical Interactions and Molecular Mechanisms Focus on Fundamental Principles, Non Clinical

Mechanistic Studies of Enzyme-Compound Interactions in Vitro

The principal enzyme target of 4-(Dimethylamino)butyl carbamimidothioate is histamine (B1213489) N-methyltransferase (HNMT), a key enzyme in the metabolic pathway of histamine.

Research has identified this compound as a potent inhibitor of histamine N-methyltransferase (HNMT). medchemexpress.com Studies have characterized this inhibition, revealing a significant impact on the enzyme's catalytic activity. The compound effectively prevents the methylation of histamine, a process crucial for its degradation in many tissues. nih.govnih.gov The inhibitory constant (Ki) for this compound against HNMT has been determined to be 0.9 µM, indicating a high affinity for the enzyme. medchemexpress.com

Interactive Table:

| Compound | Target Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| This compound (SKF-91488) | Histamine N-methyltransferase (HNMT) | Noncompetitive | 0.9 |

The mechanism of HNMT inhibition by this compound has been characterized as noncompetitive. medchemexpress.com This mode of inhibition implies that the compound does not bind to the same active site as the substrate, histamine. Instead, it is proposed to bind to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without directly competing with histamine for binding to the active site. nih.gov This noncompetitive inhibition is significant as it cannot be overcome by increasing the substrate concentration.

Receptor Binding Profiling and Ligand-Receptor Thermodynamics

While the primary focus of research on this compound has been on its enzymatic interactions, some studies have explored its affinity for histamine receptors.

Studies have indicated that this compound (as SKF-91488) exhibits a notable binding affinity for the histamine H3 receptor. researchgate.net However, it is important to note that despite this affinity, the compound is functionally characterized as an HNMT inhibitor and is reported to have no histamine agonist activity. mdpi.com This suggests that its binding to the H3 receptor does not elicit a functional response typical of an agonist. The selectivity profile highlights its primary role as an enzyme inhibitor rather than a receptor modulator.

Currently, there is no publicly available X-ray crystallography data for a co-complex of this compound with HNMT or any histamine receptor. However, structural studies of HNMT with other inhibitors have provided insights into the general binding pocket. nih.govresearchgate.net These studies show that diverse inhibitors can occupy the histamine-binding site, leading to the blockage of the enzyme's active site. nih.govresearchgate.net It is plausible that this compound, despite being a noncompetitive inhibitor, interacts with regions of the enzyme that are critical for maintaining the active conformation.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Lipids)

There is currently a lack of specific research data on the direct interactions of this compound with other biological macromolecules such as DNA, RNA, or lipids. The available scientific literature has predominantly focused on its role as an inhibitor of histamine N-methyltransferase.

Lack of Scientific Data on this compound Prevents In-Depth Analysis of Biochemical Interactions

A thorough review of available scientific literature reveals a significant absence of published research on the specific biochemical and molecular interactions of the chemical compound this compound. Consequently, it is not possible to provide a detailed analysis of its binding stoichiometry with nucleic acids or lipids, any resulting alterations in macromolecular conformation, or its effects on ion channels and transporters as requested.

The requested sections and subsections, including a detailed examination of binding thermodynamics, electrophysiological analysis of channel gating, and mechanisms of transport inhibition, presuppose the existence of foundational research in these areas. However, no studies detailing these specific interactions for this compound could be identified in a comprehensive search of scholarly databases.

Therefore, the creation of an article with the specified outline and content, including data tables and detailed research findings, cannot be fulfilled at this time due to the lack of primary scientific data on this particular compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Carbamimidothioate Moiety and its Functional Consequences

The electronic nature of substituents on the carbamimidothioate moiety can significantly alter its reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the entire functional group. For instance, the introduction of EWGs can enhance the acidity of the N-H protons, potentially leading to stronger hydrogen bonding interactions with biological targets. Conversely, EDGs can increase the basicity of the nitrogen atoms, which may be crucial for interactions with acidic residues in a receptor binding pocket.

In related systems, studies have shown that the nature of substituents on similar functionalities can impact their chemical stability and reactivity. For example, in a study on substituted carbodiimides, it was found that electronegative substituents destabilize the molecule, while electropositive substituents have a stabilizing effect. While not directly analogous, these findings suggest that the electronic properties of substituents on the carbamimidothioate moiety of 4-(Dimethylamino)butyl carbamimidothioate would likely follow similar principles, thereby affecting its metabolic stability and reactivity in a biological environment.

The carbamimidothioate moiety, with its capacity for hydrogen bonding and potential for ionic interactions upon protonation, plays a pivotal role in molecular recognition. Modifications to this group can drastically alter its binding affinity and selectivity for a given biological target. For example, altering the substitution pattern could sterically hinder or promote favorable interactions within a binding site.

Research on other sulfur-containing functional groups has highlighted the importance of the sulfur atom in establishing specific interactions, such as chalcogen bonding, with biological macromolecules. In a study on bacterial DNA phosphorothioation, the sulfur atom was found to be key in the recognition by a specific protein domain. nih.gov This suggests that the sulfur atom in the carbamimidothioate group could also participate in unique, non-covalent interactions that contribute to its biochemical profile. Furthermore, studies on the interaction of benzothiazole (B30560) derivatives with proteins have shown that modifications to amine substituents can significantly affect their protein-binding properties. nih.gov

Exploration of Variations in the Butyl Linker

The length of the alkyl linker is a critical determinant of a molecule's physicochemical properties. Variations in the chain length of the butyl linker would directly impact the lipophilicity of this compound. An increase in chain length would generally lead to higher lipophilicity, which could enhance membrane permeability and access to intracellular targets. However, excessive lipophilicity can also lead to increased metabolic breakdown and reduced aqueous solubility.

The conformational dynamics of the molecule are also heavily influenced by the linker length. A longer or shorter chain would alter the spatial relationship between the two terminal functional groups, potentially affecting the molecule's ability to adopt the optimal conformation for binding to its target. Studies on dimeric aminoglycosides have demonstrated that the length and flexibility of the linker are crucial for optimal DNA binding affinity. rsc.org

A hypothetical analysis of the impact of linker chain length on the lipophilicity of this compound analogs is presented below. Lipophilicity is a key factor in drug design as it influences absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov

| Linker Chain Length | Predicted Relative Lipophilicity | Potential Impact on Biological Activity |

| Ethyl (2 carbons) | Lower | May exhibit higher aqueous solubility but potentially reduced membrane permeability. |

| Propyl (3 carbons) | Intermediate | A balance between solubility and permeability might be achieved. |

| Butyl (4 carbons) | Baseline | The reference compound for comparison. |

| Pentyl (5 carbons) | Higher | Could lead to increased membrane penetration but may also result in higher metabolic instability. |

| Hexyl (6 carbons) | Highest | Likely to have poor aqueous solubility and may be prone to non-specific binding. |

This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination.

While this compound itself is not chiral, the introduction of stereocenters into the butyl linker could have profound effects on its molecular recognition. The synthesis of chiral analogues would allow for the exploration of stereoselective interactions with biological targets. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different pharmacological activities altogether.

For instance, if a chiral center were introduced, one enantiomer might fit perfectly into a specific binding pocket, while the other might be sterically hindered or unable to form the necessary interactions. The synthesis and biological evaluation of such chiral analogues would be a critical step in elucidating the three-dimensional requirements for the activity of this class of compounds.

Derivatization of the Dimethylamino Group and its Physicochemical Impact

The tertiary dimethylamino group is a key feature of the molecule, contributing to its basicity and potential for ionic interactions.

Modification of the dimethylamino group would have a direct impact on the compound's pKa, and thus its ionization state at physiological pH. Replacing the methyl groups with larger alkyl substituents would increase steric bulk and could also influence the basicity of the nitrogen atom. Such changes can have a significant effect on receptor binding affinity. For example, in a series of dopamine (B1211576) receptor ligands, N-substitution on an amino group led to enhanced affinity for D-2 binding sites.

A hypothetical exploration of the physicochemical impact of modifying the dimethylamino group is outlined below:

| Derivative | Predicted Change in Basicity | Predicted Change in Lipophilicity | Potential Consequences for Activity |

| Monomethylamino | Decrease | Slight Decrease | Introduction of a hydrogen bond donor; altered pKa. |

| Diethylamino | Slight Increase | Increase | Increased steric bulk and lipophilicity. |

| Quaternary Ammonium (B1175870) | N/A (permanently charged) | Significant Decrease | Enhanced water solubility; altered membrane permeability. |

| N-oxide | Significant Decrease | Decrease | Reduced basicity; increased polarity. |

This table is illustrative and based on general principles of medicinal chemistry. Actual values would require experimental determination.

Steric and Electronic Effects of N-Substituents on Basicity

The basicity of the guanidino moiety is a paramount feature of this compound, as it is protonated at physiological pH, forming a delocalized cation. wikipedia.org The pKa of guanidine (B92328) itself is approximately 13.6, making it one of the strongest organic bases. wikipedia.org This high basicity is attributed to the resonance stabilization of the resultant guanidinium (B1211019) cation, where the positive charge is distributed over three nitrogen atoms. wikipedia.orgchemzipper.com

The substitution pattern on the nitrogen atoms of the guanidine group significantly influences its basicity through both steric and electronic effects.

Electronic Effects : The introduction of electron-donating groups (EDGs) on the nitrogen atoms generally increases the basicity of the guanidine moiety. For instance, alkyl groups, such as the dimethylamino group on the butyl chain of this compound, can exert a modest electron-donating inductive effect, which can influence the electron density on the guanidino nitrogen atoms. However, the primary determinant of basicity in guanidines is the resonance of the protonated form. chemzipper.com

Steric Effects : Steric hindrance caused by bulky substituents on the nitrogen atoms can affect the planarity of the guanidinium cation, which is crucial for optimal resonance stabilization. mdpi.comresearchgate.net N-alkylation can lead to complex steric interactions that may either enhance or reduce basicity depending on the specific substitution pattern. mdpi.comresearchgate.net In a study on N-alkyl arylsulphonamides, the size of the N-alkyl group was shown to significantly influence reaction pathways, highlighting the importance of steric factors. mdpi.comresearchgate.net For this compound, the dimethylamino group is sufficiently distant from the carbamimidothioate group, so its direct steric impact on the guanidino resonance is likely minimal. However, substitutions directly on the guanidino nitrogens would have a more pronounced effect.

The following table illustrates the general trends in basicity based on N-substitution patterns in guanidine derivatives, which can be extrapolated to understand the behavior of this compound.

| Substituent Type | Effect on Basicity | Reasoning |

| Alkyl groups | Slight Increase | Electron-donating inductive effect |

| Aryl groups | Decrease | Electron-withdrawing inductive and resonance effects |

| Acyl groups | Significant Decrease | Strong electron-withdrawing resonance effect |

| Bulky groups | Variable | Potential for steric hindrance, disrupting resonance stabilization |

Modulation of Membrane Permeability in Model Systems

The ability of this compound to permeate biological membranes is intrinsically linked to its structural features, particularly the cationic guanidinium group and the lipophilic butyl chain. Guanidinium-rich molecules are known to efficiently cross cell membranes. acs.org

The interaction of guanidinium groups with the cell membrane is a key factor in their transport. It is proposed that the bidentate hydrogen bonding between the guanidinium group and negatively charged components on the cell surface, such as carboxylates, sulfates, or phosphates, facilitates this process. nih.gov This interaction is strengthened by the number and spacing of guanidinium groups. nih.gov

In the context of this compound, the single guanidinium head would interact with the membrane surface. The dimethylamino group at the end of the butyl chain could also become protonated, creating a dicationic species at lower pH values, which would further influence membrane interactions. The butyl chain itself contributes to the lipophilicity of the molecule, which is a critical factor for membrane permeability. A balance between the hydrophilicity of the guanidinium group and the lipophilicity of the alkyl chain is essential for effective membrane transport. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Development of Predictive Models for Physicochemical Properties

QSPR models aim to predict various physicochemical properties based on molecular descriptors. nih.gov For a compound like this compound, key properties for prediction would include solubility, lipophilicity (logP), and pKa.

Predictive models for such properties often employ a range of molecular descriptors, including:

Topological descriptors : These describe the connectivity and branching of the molecule.

Electronic descriptors : These quantify the electronic properties, such as partial charges and polarizability.

Quantum chemical descriptors : These are derived from quantum mechanical calculations and can include energies of molecular orbitals (HOMO, LUMO) and electrostatic potentials. nih.gov

A QSPR study on polychlorinated diphenyl ethers successfully used descriptors like average molecular polarizability, molecular weight, total energy, and standard heat of formation to predict properties such as vapor pressure and octanol/water partition coefficient. nih.gov Similar approaches could be applied to a series of carbamimidothioate derivatives to develop predictive models for their physicochemical properties.

The following table outlines potential descriptors that could be used in a QSPR model for carbamimidothioate derivatives.

| Physicochemical Property | Potential Descriptors | Rationale |

| Aqueous Solubility (logS) | Polar Surface Area (PSA), Number of Hydrogen Bond Donors/Acceptors, logP | Solubility is influenced by polarity and hydrogen bonding capacity. |

| Lipophilicity (logP) | Molecular Volume, Surface Area, Molar Refractivity | Lipophilicity relates to the nonpolar character and size of the molecule. |

| Basicity (pKa) | Partial Atomic Charges on Nitrogens, HOMO/LUMO Energies | Basicity is governed by the electronic environment of the guanidino group. |

Statistical Correlations with Mechanistic Biological Activity (e.g., enzyme inhibition constants)

QSAR models are frequently used to correlate the structural features of a series of compounds with their biological activity, such as enzyme inhibition constants (e.g., IC50, Ki). mdpi.com For guanidine-containing compounds, which are known to interact with a variety of biological targets, QSAR studies have been particularly informative. nih.govnih.govnih.gov

For example, a QSAR study on substituted 2-pyridinyl guanidines as urokinase-type plasminogen activator (uPA) inhibitors revealed that inhibitory activity was influenced by molecular shape, flexibility, and lipophilicity. nih.gov Another study on tricyclic guanidine analogs as anti-malarial agents developed a 3D-QSAR model that correlated the steric and electrostatic fields of the molecules with their inhibitory activity against Plasmodium falciparum lactate (B86563) dehydrogenase. frontiersin.org

In a hypothetical QSAR study of this compound and its analogs as inhibitors of a specific enzyme, the following steps would be typical:

Data Set Generation : A series of analogs would be synthesized with variations in the N-substituents and the length of the alkyl chain. Their inhibitory activity against the target enzyme would be measured.

Descriptor Calculation : A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) would be calculated for each analog.

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation : The predictive power of the model would be assessed using internal and external validation techniques.

A study on aminohydroxyguanidine derivatives found that cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov This highlights the importance of these parameters in the biological activity of guanidine-containing compounds. A structure-activity relationship study of guanidine alkyl derivatives on norepinephrine (B1679862) release concluded that the active compounds augment release by increasing calcium influx through voltage-sensitive channels. nih.gov

The table below provides a hypothetical example of a QSAR data set for a series of carbamimidothioate derivatives targeting a hypothetical enzyme.

| Compound | Alkyl Chain | N-Substituent | logP | pIC50 |

| Analog 1 | Propyl | -NH2 | 1.2 | 5.8 |

| Analog 2 | Butyl | -NH2 | 1.7 | 6.2 |

| This compound | Dimethylaminobutyl | -NH2 | 1.5 | 6.5 |

| Analog 3 | Pentyl | -NH2 | 2.2 | 6.1 |

| Analog 4 | Butyl | -NHCH3 | 2.0 | 6.4 |

Such a data set would allow for the development of a QSAR model to guide the synthesis of more potent and selective inhibitors.

Design and Synthesis of the Compound as Affinity Probes for Target Identification

Affinity probes are essential tools in chemical biology for identifying and studying the interactions of small molecules with their protein targets. The design of such probes based on this compound would involve synthetic modifications to incorporate a reporter group or a reactive moiety for covalent labeling.

Photoaffinity Labeling and Chemoproteomics Applications

Photoaffinity labeling is a powerful technique to covalently link a ligand to its target protein upon photo-irradiation, enabling target identification and binding site mapping. nih.govmdpi.com A photoaffinity probe based on this compound would require the introduction of a photoreactive group, such as a diazirine, benzophenone, or aryl azide. nih.gov The synthesis of such a probe would be a multi-step process, strategically placing the photoreactive group where it would not significantly hinder the binding affinity for its target.

Hypothetical Design of a Photoaffinity Probe:

| Component | Function | Potential Moieties |

| Binding Moiety | This compound | Core structure for target affinity |

| Photoreactive Group | Covalent cross-linking to the target protein upon UV irradiation | Diazirine, Benzophenone, Aryl azide |

| Linker | Spatially separates the binding moiety from the reporter tag | Alkyl chain, Polyethylene (B3416737) glycol (PEG) |

| Reporter Tag | Enables detection and enrichment of the labeled protein | Biotin, Alkyne (for click chemistry) |

Chemoproteomics workflows combined with photoaffinity labeling allow for the unbiased identification of protein targets in complex biological systems. nih.govspringernature.com A clickable photoaffinity probe of this compound, featuring a terminal alkyne or azide, would enable the subsequent attachment of a biotin tag via click chemistry for enrichment of the cross-linked proteins, followed by identification using mass spectrometry. nih.govunimi.it

Development of Fluorescent or Isotopic Tracers for Mechanistic Studies

To study the mechanism of action, cellular uptake, and distribution of this compound, fluorescent or isotopically labeled tracers could be developed.

A fluorescent tracer would involve conjugating a fluorophore (e.g., fluorescein, rhodamine, or a custom dye) to the core structure. The position of the fluorophore would need to be carefully selected to minimize interference with target binding. Such tracers would allow for the visualization of the compound's localization within cells and tissues using fluorescence microscopy.

Isotopic tracers would involve replacing one or more atoms in the this compound molecule with their stable or radioactive isotopes (e.g., 2H, 13C, 14C, 3H, or 35S). These labeled compounds are invaluable for quantitative studies, such as determining binding affinities, metabolic pathways, and pharmacokinetic properties. The synthesis of isotopically labeled versions would follow established synthetic routes, using the corresponding labeled starting materials.

Incorporation into Bioconjugates and Hybrid Systems

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a peptide, protein, or polymer. Incorporating this compound into such systems could create novel tools for targeted delivery or biochemical studies.

Linker Chemistry for Conjugation to Peptides, Proteins, or Polymers

The conjugation of this compound to biomolecules would necessitate the introduction of a reactive handle onto its structure. This could be an amine, carboxylic acid, thiol, or a bioorthogonal group like an alkyne or azide. The choice of linker chemistry would depend on the functional groups available on the biomolecule of interest.

Common Linker Strategies:

| Linker Type | Reactive Groups on Compound | Reactive Groups on Biomolecule |

| Amide Bond | Carboxylic acid | Amine (e.g., lysine) |

| Thioether Bond | Maleimide | Thiol (e.g., cysteine) |

| Click Chemistry | Alkyne or Azide | Azide or Alkyne |

Design of Compound-Based Tools for Biochemical Pathway Elucidation

By conjugating this compound to molecules with specific cellular localizing signals (e.g., nuclear localization signals or mitochondrial targeting sequences), its action could be directed to specific subcellular compartments. This would help in dissecting its role in various biochemical pathways. Furthermore, its immobilization on a solid support, such as agarose beads, could be used for affinity chromatography to isolate and identify its binding partners from cell lysates.

Role of the Compound in Catalysis and Organocatalysis

While there is no direct evidence of this compound acting as a catalyst, its guanidine functional group suggests a potential role in organocatalysis. Guanidines are known to be strong organic bases and can act as effective catalysts in a variety of organic transformations due to their ability to activate substrates through hydrogen bonding and proton transfer. researchgate.netencyclopedia.pubnih.gov

The catalytic activity of guanidine derivatives has been demonstrated in reactions such as:

Michael additions

Aldol reactions

Henry reactions

Ring-opening polymerization acs.org

The basicity of the guanidine group in this compound could potentially be harnessed to catalyze reactions that are promoted by Brønsted bases. However, experimental validation is required to determine if this compound possesses any catalytic activity and to define the scope of such reactions. The presence of the thio-carbamimidoyl group might also influence its catalytic properties, potentially allowing for different modes of substrate activation compared to simple guanidines.

Advanced Applications of this compound in Chemical Synthesis and Material Science

The exploration of novel chemical entities with unique structural motifs is a cornerstone of advancements in both synthetic chemistry and material science. Within this context, the carbamimidothioate functionality, as present in compounds like this compound, offers intriguing possibilities for the development of advanced applications. This article delves into the prospective roles of this compound and its core chemical moiety in specialized areas of chemical synthesis and the design of new materials, based on analogous chemical structures and principles.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of medicinal chemistry and drug discovery. For a compound like 4-(Dimethylamino)butyl carbamimidothioate, these computational tools offer the potential to design novel analogues with enhanced properties and to predict their behavior with greater accuracy.

Generative AI models, for instance, can be trained on vast libraries of chemical structures and their associated biological activities to design new molecules from the ground up. conicet.gov.ar In the context of this compound, AI could be employed to generate novel derivatives with potentially improved potency as HNMT inhibitors or even with novel activities at other biological targets. Machine learning algorithms can also predict various physicochemical and pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, which are crucial for the development of new therapeutic agents. biosynth.com

Table 1: Hypothetical Application of AI/ML in the Development of this compound Analogues

| AI/ML Application | Potential Outcome for this compound Research |

| De Novo Design | Generation of novel molecular structures with predicted high affinity for histamine (B1213489) N-methyltransferase. |

| Property Prediction | In silico screening of designed analogues for optimal ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

| Target Identification | Prediction of potential off-target interactions to guide selectivity profiling. |

| QSAR Modeling | Development of quantitative structure-activity relationship models to refine the pharmacophore for HNMT inhibition. |

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The synthesis of guanidine-containing compounds like this compound has traditionally relied on multi-step classical methods. rsc.org These methods can sometimes involve harsh reagents and generate significant waste. Future research will likely focus on the development of more efficient, sustainable, and environmentally benign synthetic strategies.

Recent advances in catalysis, including the use of organometallic and coordination compounds, are paving the way for more direct and atom-economical approaches to guanidine (B92328) synthesis. rsc.org The exploration of flow chemistry, where reactions are carried out in continuous-flow reactors, could also offer advantages in terms of safety, scalability, and product purity for the production of this compound and its analogues. Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, represents a green and highly selective alternative to traditional chemical synthesis.

Table 2: Comparison of Synthetic Approaches for Guanidine-Containing Compounds

| Synthetic Methodology | Description | Potential Advantages for this compound Synthesis |

| Classical Synthesis | Multi-step reactions often involving the use of guanylating agents. rsc.org | Established and well-documented procedures. |

| Catalytic Synthesis | Use of metal-based or organocatalysts to facilitate guanidine formation. rsc.org | Increased efficiency, milder reaction conditions, and reduced waste. |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, precise control over reaction parameters, and ease of scalability. |

| Biocatalysis | Employment of enzymes for specific chemical transformations. | High selectivity, environmentally friendly, and potential for novel transformations. |

Unraveling More Complex Biochemical Mechanisms at the Molecular and Sub-cellular Levels

While this compound is known to inhibit HNMT, the full spectrum of its biochemical effects at the molecular and sub-cellular levels may not be completely understood. biosynth.com Future research will likely delve deeper into its mechanism of action and explore its impact on various cellular pathways.

Advanced "omics" technologies, such as proteomics, metabolomics, and transcriptomics, can provide a comprehensive view of the cellular response to treatment with this compound. For instance, proteomic studies could identify changes in protein expression levels in response to altered histamine concentrations mediated by the compound. Metabolomic analysis could reveal shifts in cellular metabolism resulting from HNMT inhibition. nih.gov Understanding these complex interactions could uncover new therapeutic applications for this compound and its derivatives, potentially in areas beyond its current research use. nih.gov

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring of Chemical Processes

The ability to monitor chemical and biological processes in real-time and with high spatial resolution is crucial for understanding the dynamics of drug-target interactions and cellular responses. The development of advanced spectroscopic and imaging techniques will be instrumental in future studies involving this compound.

Techniques such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) could be employed to visualize the binding of fluorescently labeled analogues of the compound to its target enzyme within living cells. Advanced mass spectrometry imaging could map the distribution of the compound and its metabolites in tissues with high precision. These methods will provide invaluable insights into the pharmacokinetics and pharmacodynamics of this compound at a sub-cellular level, facilitating a more detailed understanding of its biological activity.

Q & A

Basic Research Question: What are the recommended synthetic routes for 4-(Dimethylamino)butyl carbamimidothioate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or carbamimidothioate formation via thiourea intermediates. Key steps include:

- Stepwise alkylation : Reacting 4-(dimethylamino)butanol with thiourea derivatives under controlled pH (e.g., acidic or basic conditions) to form the carbamimidothioate moiety .

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Purification : Column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) to isolate the product. Yield optimization requires monitoring reaction time (12–24 hours) and temperature (60–80°C) to prevent decomposition .

Advanced Research Question: How can discrepancies in structural data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic molecular conformations or solvent effects. To resolve these:

- X-ray crystallography : Determine the solid-state structure to confirm bond angles and hydrogen-bonding patterns, as demonstrated for related acyl hydrazides .

- DFT calculations : Compare experimental NMR shifts (e.g., , ) with computational models (e.g., B3LYP/6-311++G(d,p)) to identify preferred conformers in solution .

- Lattice energy analysis : Evaluate crystal packing forces using tools like CrystalExplorer to assess environmental impacts on molecular geometry .

Basic Research Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular weight and detect impurities .

- Elemental analysis : Validate empirical formula consistency (CHClNS) with ≤0.3% deviation .

- Melting point determination : Compare observed values with literature data (if available) to identify polymorphic forms .

Advanced Research Question: How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., acetylcholinesterase), guided by structural analogs like thiourea derivatives .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to infer conformational changes .

Basic Research Question: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

- Storage conditions : Keep at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

- Stability monitoring : Conduct accelerated degradation studies (40°C/75% relative humidity for 4 weeks) with HPLC to track impurity profiles .

Advanced Research Question: How can computational modeling elucidate the compound’s reactivity in aqueous vs. nonpolar environments?

Methodological Answer:

- Solvent continuum models : Use Gaussian09 with SMD solvation models to calculate Gibbs free energy changes (ΔG) in water and acetonitrile .

- Reactivity descriptors : Compute Fukui indices (NCI analysis) to predict nucleophilic/electrophilic sites under varying pH .

Basic Research Question: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to EPA guidelines for thiourea derivatives .

Advanced Research Question: How do structural modifications (e.g., varying alkyl chain length) impact the compound’s bioactivity?

Methodological Answer:

- SAR studies : Synthesize analogs (e.g., ethyl or hexyl derivatives) and compare IC values in bioassays (e.g., antimicrobial activity) .

- CoMFA/CoMSIA : Perform 3D-QSAR modeling to correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten